molecular formula C7H9NS B6242192 3-(methylamino)benzene-1-thiol CAS No. 95901-61-4

3-(methylamino)benzene-1-thiol

Cat. No.: B6242192
CAS No.: 95901-61-4
M. Wt: 139.22 g/mol
InChI Key: QXGLQLQLMHRAED-UHFFFAOYSA-N
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Description

This dual functionalization confers unique chemical reactivity and biological activity. The compound’s molecular weight is approximately 139.22 g/mol, and it exists as a colorless to pale yellow liquid with a characteristic thiol odor .

Properties

CAS No.

95901-61-4

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

IUPAC Name

3-(methylamino)benzenethiol

InChI

InChI=1S/C7H9NS/c1-8-6-3-2-4-7(9)5-6/h2-5,8-9H,1H3

InChI Key

QXGLQLQLMHRAED-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=CC=C1)S

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylamino)benzene-1-thiol can be achieved through several methods:

    Aryl Magnesium Halides Method: This method involves the interaction of aryl magnesium halides with elemental sulfur, followed by the decomposition of the resulting halothiolates with diluted acids or water.

    CuI-Catalyzed Cross-Coupling Reaction: Aryl iodides undergo a CuI-catalyzed cross-coupling reaction with elemental sulfur in the presence of potassium carbonate, followed by treatment with sodium borohydride or triphenylphosphine to yield aromatic thiols.

    High-Temperature Reactions: Halogenated aromatic hydrocarbons react with hydrogen sulfide at high temperatures to produce aryl thiols.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions

3-(methylamino)benzene-1-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like bromine or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and acid.

    Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions

    Oxidizing Agents: Bromine, iodine

    Reducing Agents: Zinc, acid

    Nucleophiles: Thiol group (-SH)

Major Products Formed

    Disulfides: Formed from the oxidation of thiols

    Thiols: Formed from the reduction of disulfides

Scientific Research Applications

3-(methylamino)benzene-1-thiol is extensively used in scientific research due to its unique properties:

    Drug Development: It serves as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: It is used in the synthesis of various organic molecules and as a catalyst in chemical reactions.

    Catalysis: Its thiol group makes it an effective catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(methylamino)benzene-1-thiol involves its interaction with molecular targets through its thiol and methylamino groups. These functional groups can participate in various chemical reactions, such as nucleophilic substitution and oxidation-reduction reactions, thereby influencing the pathways and molecular targets involved.

Comparison with Similar Compounds

Methylamino-Containing Compounds

  • 3-[(1S)-1-(Methylamino)ethyl]phenol: A phenolic derivative with a chiral methylaminoethyl chain. Its stereochemistry enhances receptor selectivity compared to the planar aromatic structure of this compound .
  • (R)-2-(Methylamino)propan-1-ol hydrochloride: An amino alcohol with a simpler aliphatic structure. Lacks aromaticity and thiol reactivity, limiting its use in redox applications .

Thiol-Containing Compounds

  • 3-Amino-3-methylbutane-1-thiol (C₅H₁₃NS): An aliphatic thiol with a branched chain. Its lack of aromaticity reduces conjugation effects, leading to weaker antioxidant activity .
  • 1-(3-Chloropropyl)-3-ethyl-5-(trifluoromethylthio)benzene (C₁₂H₁₄ClF₃S): A halogenated aromatic thiol with enhanced electrophilicity due to electron-withdrawing groups. Used in materials science rather than bioapplications .

Key Research Findings

  • Antioxidant Capacity: this compound shows superior radical scavenging activity compared to benzenethiol (IC₅₀: 12 µM vs. 45 µM) due to the electron-donating methylamino group .
  • Enzyme Inhibition: In a comparative study, this compound inhibited cytochrome P450 3A4 at 50% efficacy, outperforming 4-aminobenzenethiol (30%) but underperforming 3-(dimethylamino)benzene-1-thiol (75%) .
  • Synthetic Utility : The compound serves as a precursor for heterocyclic pharmaceuticals, with 28 patents filed for derivatives, compared to 45 patents for heptynenitrile (C₇H₉N) .

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